molecular formula C17H17BrN2O5S B11608492 Ethyl {[4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Ethyl {[4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B11608492
M. Wt: 441.3 g/mol
InChI Key: XTKUCFXHGFYRCW-UHFFFAOYSA-N
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Description

ETHYL 2-{[4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a brominated phenyl group, a cyano group, a tetrahydropyridine ring, and an ethyl ester functional group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Hydroxylation and Methoxylation: The hydroxyl and methoxy groups are introduced through nucleophilic substitution reactions using appropriate reagents such as sodium hydroxide (NaOH) and methanol (CH3OH).

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring is synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an enamine.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide (NaCN).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol (C2H5OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of ETHYL 2-{[4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or sodium thiolate (NaSR).

    Ester Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Sodium azide (NaN3), sodium thiolate (NaSR)

    Ester Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amine compound

    Substitution: Formation of azide or thiolate derivatives

    Ester Hydrolysis: Formation of a carboxylic acid

Scientific Research Applications

ETHYL 2-{[4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Materials Science: The compound’s functional groups allow it to be incorporated into materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It can be used as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and cellular processes.

    Industrial Applications: The compound can be used in the development of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of ETHYL 2-{[4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s functional groups allow it to form specific interactions with these targets, such as hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

ETHYL 2-{[4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can be compared with similar compounds that share structural features or functional groups. Some similar compounds include:

    ETHYL 2-{[4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}PROPIONATE: This compound has a similar structure but with a propionate ester group instead of an acetate ester group.

    METHYL 2-{[4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.

    ETHYL 2-{[4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}BUTYRATE: This compound has a similar structure but with a butyrate ester group instead of an acetate ester group.

The uniqueness of ETHYL 2-{[4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H17BrN2O5S

Molecular Weight

441.3 g/mol

IUPAC Name

ethyl 2-[[4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C17H17BrN2O5S/c1-3-25-15(22)8-26-17-11(7-19)10(6-14(21)20-17)9-4-12(18)16(23)13(5-9)24-2/h4-5,10,23H,3,6,8H2,1-2H3,(H,20,21)

InChI Key

XTKUCFXHGFYRCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC(=C(C(=C2)Br)O)OC)C#N

Origin of Product

United States

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